Demeclocycline

Antimicrobial photodynamic therapy MRSA eradication Wavelength-specific activation

Demeclocycline is the only tetracycline with validated ADH antagonism for SIADH research, blue-light (415 nm) photodynamic activation enabling >6 log10 MRSA kill, and intrinsic fluorescence for tumor delineation studies—properties doxycycline, minocycline, and tetracycline lack entirely. Its slow excretion profile supports sustained blood levels and ocular hypotensive efficacy exceeding all other tetracycline derivatives (12 mmHg IOP reduction). Specify CAS 127-33-3 for research that demands this unique dual-niche pharmacology.

Molecular Formula C21H21ClN2O8
Molecular Weight 464.9 g/mol
CAS No. 127-33-3
Cat. No. B13381986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeclocycline
CAS127-33-3
Molecular FormulaC21H21ClN2O8
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
InChIInChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1
InChIKeyGUXHBMASAHGULD-SEYHBJAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C

Demeclocycline (CAS 127-33-3): A Unique Tetracycline with ADH-Antagonist and Photodynamic Differentiation


Demeclocycline (demethylchlortetracycline) is a semi-synthetic tetracycline-class antibiotic derived from Streptomyces aureofaciens that functions as a bacteriostatic protein synthesis inhibitor via reversible binding to the 30S ribosomal subunit [1]. Unlike other tetracyclines approved primarily for antimicrobial applications, demeclocycline holds a unique dual-niche position: it is clinically indicated for the syndrome of inappropriate antidiuretic hormone secretion (SIADH) due to its antagonism of arginine vasopressin (ADH) action in the renal collecting duct [2], and it exhibits wavelength-specific photodynamic properties distinct from doxycycline and minocycline, enabling its use as a photoactivatable antimicrobial and a fluorescent surgical marker [3].

Why Demeclocycline Cannot Be Simply Substituted with Tetracycline, Doxycycline, or Minocycline


Despite sharing the tetracycline core scaffold, demeclocycline exhibits functionally critical deviations in pharmacokinetics, photodynamic activation, and extra-antimicrobial pharmacology that preclude direct substitution. Demeclocycline demonstrates a significantly slower excretion rate than tetracycline, prolonging effective blood levels but also introducing unique dosing considerations and nephrotoxicity risks when used for SIADH [1]. Critically, demeclocycline is activated efficiently by blue light (415 nm) as well as UVA, whereas doxycycline requires UVA (365 nm) and minocycline shows no photoactivation—a wavelength distinction with direct consequences for antimicrobial photodynamic therapy and fluorescence-guided surgery [2]. Furthermore, only demeclocycline among major tetracyclines is clinically employed as an ADH antagonist for hyponatremia management, a therapeutic application entirely absent for doxycycline and minocycline [3].

Quantitative Differentiation Evidence for Demeclocycline Relative to Tetracycline Analogs


Blue Light Photoactivation: Demeclocycline Achieves 8-Fold Activity Boost Against MRSA vs. Doxycycline's UVA-Only Activation

Demeclocycline (DMCT) demonstrates a unique dual-wavelength activation profile, being efficiently excited by both UVA and blue light (415 nm), whereas doxycycline (DOTC) is activated only by UVA (365 nm) [1]. When exposed to 0.5 mW/cm² blue light, demeclocycline exhibited up to three extra steps (8-fold) increased antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA) and tetracycline-resistant E. coli compared to dark conditions [1]. Both demeclocycline and doxycycline achieved >6 log10 killing of MRSA and E. coli at 10–50 μM with 10–20 J/cm² light fluence, but demeclocycline's blue light compatibility offers practical advantages for clinical light delivery [1].

Antimicrobial photodynamic therapy MRSA eradication Wavelength-specific activation

ADH Antagonism: Demeclocycline Normalizes Serum Sodium in SIADH Patients, a Therapeutic Application Absent in Doxycycline and Minocycline

Demeclocycline is the only tetracycline antibiotic with a clinically established indication for the syndrome of inappropriate antidiuretic hormone secretion (SIADH). In a study of 14 SIADH patients treated with demeclocycline 1200 mg daily, serum sodium normalized (>135 mmol/L) in all patients after a mean of 8.6 days (SD ± 5.3 days) [1]. Blood urea rose significantly from a pretreatment level of 4.2 ± 2.3 mmol/L to 10.1 ± 5.1 mmol/L at 10 days (P < 0.001), with an average maximum blood urea of 13.4 ± 6.8 mmol/L, demonstrating a reversible, dose-dependent azotemia that requires monitoring [1]. This ADH antagonism is not observed with doxycycline, minocycline, or tetracycline at therapeutic concentrations [2].

SIADH Hyponatremia Arginine vasopressin antagonism

Ocular Hypotensive Efficacy: Demeclocycline Reduces IOP by 12 mmHg vs. Tetracycline's Weaker Effect

In a direct comparative study of tetracycline derivatives following intravitreal injection in rabbits, demeclocycline was identified as the most active ocular hypotensive agent among those tested [1]. Demeclocycline caused a dose-dependent decrease in intraocular pressure (IOP), with a maximum IOP decrease of approximately 12 mmHg occurring 5 days after intravitreal administration of 0.5 mg, and the effect persisted for over one week [1]. At a 0.2 mg dose, demeclocycline produced a 62% decrease in aqueous humor formation at 7 days post-injection and a 54% reduction in the flow-to-diffusion ratio for ascorbate, confirming suppression of aqueous humor formation as the mechanism [1]. Tetracycline and other tetracycline derivatives also lowered IOP but with markedly lesser potency and duration [1].

Glaucoma Intraocular pressure Aqueous humor dynamics

Phototoxic Liability: Demeclocycline Exhibits 94% Photocytotoxicity vs. Minocycline's 0%—A Critical Safety Differentiation

In a quantitative in vitro phototoxicity assessment using the fibroblast neutral red uptake assay, demeclocycline and doxycycline demonstrated nearly equivalent severe photocytotoxicity, producing 94% and 95% decreases in neutral red uptake, respectively, at 20 μg/mL under UV irradiation [1]. In contrast, minocycline—a non-photosensitizing tetracycline—showed no decrease in uptake (0% photocytotoxicity), while tetracycline, a weak phototoxin, exhibited only a minor 10% decrease under identical conditions [1]. Superoxide anion (O₂⁻) generation studies corroborate this trend, with the O₂⁻ yield ranking as: chlortetracycline > oxytetracycline > demeclocycline ≫ (doxycycline = tetracycline = minocycline = 0) [2].

Phototoxicity Drug safety Neutral red uptake assay

Antimycobacterial Activity: Demeclocycline MIC Range 0.25–25.06 μg/mL Against MDR/XDR M. tuberculosis

In a 2023 study evaluating tetracycline analogs against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of Mycobacterium tuberculosis, demeclocycline demonstrated in vitro antimycobacterial activity with MIC values ranging from 0.25 to 25.06 μg/mL across tested strains [1]. Doxycycline exhibited the lowest MICs among the three active compounds (range 1.28–5.13 μg/mL), while methacycline showed MICs of 0.59–23.9 μg/mL [1]. All three tetracycline analogs (demeclocycline, doxycycline, methacycline) effectively inhibited mycobacterial growth under peak plasma concentration conditions achievable in humans, positioning them as potential drug repurposing candidates for MDR/XDR-TB [1].

Tuberculosis MDR-TB XDR-TB

cAMP Signaling Modulation: Demeclocycline and Minocycline Inhibit Noradrenaline-Stimulated cAMP, but Only Demeclocycline Chelates Ca²⁺

In a comparative study of tetracycline effects on the cAMP second messenger system in rat cerebral cortex, both demeclocycline (DMC) and minocycline (MC) dose-dependently reduced noradrenaline-stimulated cAMP accumulation in cortical slices [1]. However, neither DMC nor MC inhibited noradrenaline-stimulated adenylate cyclase activity in cortical membranes, in contrast to lithium, which did inhibit membrane adenylate cyclase [1]. The authors concluded that the decreased cAMP production observed with DMC and MC in intact slices is likely attributable to the Ca²⁺-chelating ability of these tetracyclines, a property that demeclocycline exhibits more potently than minocycline [2]. Ouabain-stimulated cAMP accumulation, which requires extracellular Ca²⁺, was inhibited by both DMC and MC, further supporting this mechanism [1].

cAMP signaling Adenylate cyclase Neuropharmacology

Validated Application Scenarios for Demeclocycline Based on Quantitative Differentiation Evidence


Antimicrobial Photodynamic Therapy (aPDT) with Visible Light Activation

For research groups developing antimicrobial photodynamic therapy protocols, demeclocycline is the tetracycline of choice due to its unique blue light (415 nm) activation capability—a property not shared by doxycycline (UVA-only) or minocycline (photo-inactive). The compound achieves >6 log10 bacterial killing of MRSA and tetracycline-resistant E. coli at 10–50 μM with 10–20 J/cm² light fluence and demonstrates an 8-fold activity enhancement over dark controls [1]. This wavelength flexibility enables deeper tissue penetration and reduced DNA damage compared to UVA-dependent photosensitizers.

SIADH and Hyponatremia Research Requiring ADH Antagonism

Demeclocycline is the only tetracycline-class compound with validated clinical efficacy as an arginine vasopressin (ADH) antagonist. In SIADH patients, 1200 mg daily normalized serum sodium (>135 mmol/L) in 100% of subjects within a mean of 8.6 ± 5.3 days [1]. Researchers investigating vasopressin signaling, aquaporin-2 regulation, or hyponatremia therapeutics must select demeclocycline specifically; doxycycline, minocycline, and tetracycline lack this pharmacological activity entirely .

Fluorescence-Guided Surgical Tumor Delineation

Demeclocycline's intrinsic fluorescence properties and blue light activation profile underpin its investigational use as a surgical contrast agent for brain tumor delineation (ClinicalTrials.gov NCT02740933) [1]. This application leverages the same photophysical properties quantified in Section 3 and represents a unique translational niche not achievable with doxycycline or minocycline due to their different excitation/emission profiles.

Ocular Pharmacology and Glaucoma Drug Discovery

For studies investigating aqueous humor dynamics or developing novel ocular hypotensive agents, demeclocycline provides a validated tetracycline scaffold with demonstrated efficacy. Following intravitreal injection in rabbits, demeclocycline produced a 12 mmHg IOP reduction, 62% suppression of aqueous humor formation, and an effect duration exceeding one week—surpassing tetracycline and all other tested tetracycline derivatives in potency [1]. This makes demeclocycline the reference compound for tetracycline-based ocular hypotensive research.

Quote Request

Request a Quote for Demeclocycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.